1-(4-Fluoro-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a mercapto group. This compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical development and agrochemicals. Its molecular formula is , and it has a molecular weight of 184.23 g/mol. The compound's IUPAC name is 1-(4-fluoro-2-sulfanylphenyl)propan-2-one, and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
1-(4-Fluoro-2-mercaptophenyl)propan-1-one can be sourced from chemical suppliers that specialize in fine chemicals and pharmaceutical intermediates. It falls under the classification of organofluorine compounds due to the presence of the fluorine atom, as well as thioether compounds due to the mercapto group. These classifications highlight its reactivity and potential applications in organic synthesis.
The synthesis of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one typically involves several key steps:
The primary reaction pathways include:
The molecular structure of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one can be represented by its canonical SMILES notation: CC(=O)CC1=C(C=C(C=C1)F)S. The InChI representation is InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3, providing insight into its connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FOS |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 1-(4-fluoro-2-sulfanylphenyl)propan-1-one |
| InChI Key | XZTOUYKALQGSLX-UHFFFAOYSA-N |
1-(4-Fluoro-2-mercaptophenyl)propan-1-one participates in various chemical reactions:
The mechanism of action for 1-(4-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with biological targets:
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
1-(4-Fluoro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5